molecular formula C6H12O4 B196212 Pantoic acid CAS No. 1112-33-0

Pantoic acid

Cat. No. B196212
CAS RN: 1112-33-0
M. Wt: 148.16 g/mol
InChI Key: OTOIIPJYVQJATP-BYPYZUCNSA-N
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Description

Pantoic acid is an alpha hydroxy acid with the formula HOCH2C(CH3)2CH(OH)CO2H . It is almost always encountered in a biological context, as an aqueous solution of its conjugate base pantoate . The amide of pantoic acid with β-alanine is pantothenic acid (vitamin B5), a component of coenzyme A .


Synthesis Analysis

Pantoic acid is synthesized from ketoisovalerate by hydroxymethylation . This conversion is catalyzed by ketopantoate hydroxymethyltransferase, which gives ketopantoate. Ketopantoate is reduced by ketopantoate reductase to pantoate, using NADH as the hydride source . Microbial production of pantothenic acid has been gaining interest due to increased environmental concerns and the depletion of petroleum resources . Metabolic engineering of microorganisms has been recognized as a significant development in making such bio-based production economical at a large scale .


Molecular Structure Analysis

The molecular formula of Pantoic acid is C6H12O4 . The formal name is (2R)-2,4-dihydroxy-3,3-dimethyl-butanoic acid .


Chemical Reactions Analysis

Pantoic acid is stable under neutral conditions, but is readily destroyed by heat in alkaline or acid solutions . Pantoic acid is more stable as sodium and calcium salts . Its biosynthesis proceeds from ketoisovalerate by hydroxymethylation .


Physical And Chemical Properties Analysis

Pantoic acid is a pale yellow oil which is extremely hygroscopic . It is unsuitable for commercial application due to its extreme hygroscopic nature .

Scientific Research Applications

  • Biological Activity : Pantoic acid, or its ion form, pantoate, has been found to be more biologically active than pantolactone. It plays a crucial role in antagonizing salicylate inhibition of Escherichia coli by aiding in the synthesis of pantothenic acid, suggesting its utility in microbial growth studies (Stansly & Schlosser, 1945).

  • Pharmaceutical and Food Industry : Pantothenic acid, comprising pantoic acid, is used in pharmaceuticals (like calcium salts in multivitamin preparations) and as a food additive. Its roles in biosynthesis of coenzyme A, integral for fatty acid metabolism, are critical for understanding nutritional and metabolic processes (Shibata & Fukuwatari, 2012).

  • Biosynthesis Studies : Pantoic acid's biosynthesis, involving metabolic origins and enzymatic synthesis, is a topic of research. Understanding its synthesis from precursors like aspartic acid and its role in forming pantothenic acid and coenzyme A is vital in biochemistry and microbiology (Brown, 1970).

  • Prebiotic Chemistry : The prebiotic synthesis of pantoic acid has been studied, demonstrating its formation from prebiotic reagents like isobutryaldehyde, formaldehyde, and hydrogen cyanide. This sheds light on the origins of life and the evolution of biological molecules (Schlesinger & Miller, 1986).

  • Microbial and Plant Studies : Pantoic acid's role in microbial growth, such as in pathogenic microorganisms, and its potential as an antimicrobial drug target have been explored. Additionally, its effects on plant germination and growth are significant areas of study, offering insights into plant nutrition and metabolism (Lanzilotta, Bradley, & McDonald, 1974; Hodges, Ohlson, & Bean, 1958).

Safety And Hazards

The Cosmetic Ingredient Review (CIR) Expert Panel assessed the safety of Panthenol, Pantothenic Acid, and 5 derivatives as used in cosmetics . These ingredients are reported to function in cosmetics as hair conditioning agents, and Panthenol also is reported to function as a skin-conditioning agent-humectant and a solvent . The Panel concluded that these 7 ingredients are safe in cosmetics in the present practices of use concentration .

Future Directions

The broad amine scope of pantothenate synthetase from Escherichia coli (PS E. coli) catalyzes the ATP-dependent condensation of ®-pantoic acid and β-alanine to yield ®-pantothenic acid (vitamin B5), the biosynthetic precursor to coenzyme A . This biocatalytic amide synthesis strategy may prove to be useful in the quest for new antimicrobials that target coenzyme A biosynthesis and utilization .

properties

IUPAC Name

(2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-6(2,3-7)4(8)5(9)10/h4,7-8H,3H2,1-2H3,(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOIIPJYVQJATP-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016980
Record name Pantoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pantoic acid

CAS RN

1112-33-0
Record name Pantoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pantoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pantoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J1TL6G6J9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Pantoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,300
Citations
VH Cheldelin, CA Schink - Journal of the American Chemical …, 1947 - ACS Publications
… Alterations in the pantoic acid moiety, on the other hand, … as Acetobacter, which utilizes pantoic acid as readily as the … to effectively inhibit the coupling of pantoic acid to /8-alanine. Other …
Number of citations: 23 pubs.acs.org
GD Novelli - Physiological reviews, 1953 - journals.physiology.org
… It is a peptide of p-alanine and a dihydroxy acid, called ‘pantoic acid.’Subsequently, a great deal of information concerning the role of pantothenate as a vitamin was accumulated. In …
Number of citations: 119 journals.physiology.org
SL Miller, G Schlesinger - Journal of molecular evolution, 1993 - Springer
… Pantoic acid can by synthesized in good prebiotic yield from … lactone (easily formed from pantoic acid) and the relatively high … The ~/-OH of pantoic acid needs to be capped to prevent …
Number of citations: 46 link.springer.com
PG Stansly, ME Schlosser - Journal of Biological Chemistry, 1945 - cabdirect.org
… The pantoic acid proved to be 9 times as active as the lactone in antagonising the growth inhibiting substance. This is considered to indicate that pantoic acid is more readily utilised …
Number of citations: 20 www.cabdirect.org
RB Rucker, K Bauerly - Handbook of Vitamins, 2013 - books.google.com
The discovery of pantothenic acid followed the same path that led to the discovery of other watersoluble vitamins evolving from studies utilizing bacteria and single-cell eukaryotic …
Number of citations: 31 books.google.com
GS Kelly - Alternative Medicine Review, 2011 - go.gale.com
… Most plants and microorganisms accomplish biosynthesis of pantothenic acid by enzymatically combining pantoic acid with [beta]-alanine. Mammals lack the enzyme for this synthetic …
Number of citations: 79 go.gale.com
M Kataoka, M Hirakata, K Sakamoto, H Yamada… - Enzyme and microbial …, 1996 - Elsevier
The lactonohydrolase-catalyzed stereospecific lactonization of d-pantoic acid (d-PA) to d-pantoyl lactone (d-PL) was shown to be a promising reaction for the optical resolution of …
Number of citations: 32 www.sciencedirect.com
T Li, R Li, T Zhu, X Cui, C Li, Y Cui… - ACS Biomaterials Science …, 2019 - ACS Publications
d-Pantoic acid (d-PA) is an important chiral precursor of a broad range of biologically active compounds. The asymmetric synthesis of d-PA through reductase coupling with NADPH …
Number of citations: 2 pubs.acs.org
WI Metzger - Journal of Bacteriology, 1947 - Am Soc Microbiol
… that taurine may interfere with the metabolism of pantoic acid as well as that of #-alanine… pantoic acid. Figure 4 shows the oxidation of M/50 and m/500 6-alanine and m/500 pantoic acid …
Number of citations: 14 journals.asm.org
R Sun, P Zheng, D Wu, P Chen, Y Bai… - Enzyme and Microbial …, 2022 - Elsevier
d-Pantoic acid (D-PA) is an essential intermediate for the production of d-pantolactone. Here, three d-lactonohydrolases (D-Lacs), namely, Fm-Lac from Fusarium moniliforme SW-902, …
Number of citations: 3 www.sciencedirect.com

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